molecular formula C10H14N2O2 B2756280 (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine CAS No. 2248188-33-0

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine

Cat. No. B2756280
CAS RN: 2248188-33-0
M. Wt: 194.234
InChI Key: ZYUYMGFSFPRTIV-SSDOTTSWSA-N
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Description

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral compound that can exist in two different enantiomeric forms, and its synthesis method involves the use of specific reagents and conditions.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it can increase the levels of these neurotransmitters in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine are still being studied, but it has been shown to have effects on the central nervous system. It has been reported to increase alertness, attention, and cognitive performance, as well as improve mood and reduce fatigue. It has also been shown to have potential analgesic effects.

Advantages and Limitations for Lab Experiments

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has several advantages for lab experiments, including its chiral nature and potential applications in medicinal chemistry. However, it also has limitations, including the need for specific reagents and conditions for synthesis and the lack of a full understanding of its mechanism of action.

Future Directions

There are several potential future directions for the study of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine. One direction is the further investigation of its potential applications in medicinal chemistry, including the development of new drug candidates. Another direction is the study of its mechanism of action and potential effects on other neurotransmitters and systems in the body. Additionally, the synthesis of new chiral ligands and catalysts using (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine as a starting material is another potential future direction.

Synthesis Methods

The synthesis of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine involves the use of specific reagents and conditions. One of the most common methods involves the reduction of 2-nitroacetophenone with sodium borohydride in the presence of a chiral catalyst. The resulting product is then treated with methylamine to obtain (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine. Other methods of synthesis have also been reported in the literature, including the use of different reducing agents and chiral catalysts.

Scientific Research Applications

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use in the synthesis of other chemical compounds, including chiral ligands and catalysts.

properties

IUPAC Name

(2S)-2-(2-methyl-3-nitrophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(6-11)9-4-3-5-10(8(9)2)12(13)14/h3-5,7H,6,11H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUYMGFSFPRTIV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine

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